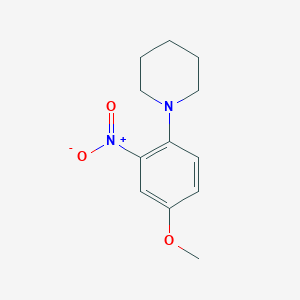

![molecular formula C15H13NO3S B2718200 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide CAS No. 2097872-65-4](/img/structure/B2718200.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan and thiophene are heterocyclic organic compounds, consisting of a five-membered aromatic ring with one oxygen and one sulfur atom respectively . Compounds containing these structures have been studied for various applications, including medicinal chemistry .

Synthesis Analysis

While the specific synthesis process for “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide” is not available, similar compounds have been synthesized through various methods. For instance, new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s reacted. Furan and thiophene rings can undergo various reactions, including electrophilic substitution and oxidation .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

One study outlined the synthesis and reactivity of furan-carboxamide derivatives, demonstrating the potential of these compounds in creating novel materials and chemicals. The synthesis of N-(1-Naphthyl)furan-2-carboxamide, a related compound, involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain the corresponding thioamide. This process exemplifies the versatility and reactivity of furan-carboxamide derivatives, making them suitable for further chemical modifications and applications in materials science (А. Aleksandrov & М. М. El’chaninov, 2017).

Antimicrobial Applications

Another study investigated the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their antibacterial activities against drug-resistant bacteria. This research highlights the potential of furan-carboxamide derivatives as promising antibacterial agents, especially against clinically isolated drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The study underscores the compound's effectiveness, outperforming several commercially available drugs, which could lead to new treatments for bacterial infections (A. Siddiqa et al., 2022).

Antiviral Research

Furan-carboxamide derivatives have also been identified as novel inhibitors of the lethal H5N1 influenza A virus. Research demonstrated that specific modifications to the furan-carboxamide scaffold, such as the addition of a 2,5-dimethyl-substituted heterocyclic moiety, significantly enhance anti-influenza activity. This finding opens up new avenues for developing antiviral agents based on furan-carboxamide chemistry, providing a foundational approach to combatting influenza and potentially other viral diseases (Yu Yongshi et al., 2017).

Materials Science

In the realm of materials science, phenothiazine derivatives incorporating furan as a conjugated linker have been synthesized and applied in dye-sensitized solar cells. The inclusion of furan enhances solar energy-to-electricity conversion efficiency, indicating the utility of furan-carboxamide derivatives in improving the performance of photovoltaic devices. This research illustrates the potential of such compounds in renewable energy technologies, contributing to the development of more efficient solar cells (Se Hun Kim et al., 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other furan and thiophene derivatives .

Biochemical Pathways

Related compounds have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds have demonstrated significant biological activity, suggesting that this compound may also produce notable effects .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c17-15(11-3-6-18-9-11)16-8-13(12-4-7-20-10-12)14-2-1-5-19-14/h1-7,9-10,13H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNRPCAAPITRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=COC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)

![methyl N-[4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2718118.png)

![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2718120.png)

![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2718130.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2718134.png)

![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2718139.png)

![4-{[1-(3-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2718140.png)